molecular formula C12H12N2O2S B2736387 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 899524-43-7

3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2736387
CAS No.: 899524-43-7
M. Wt: 248.3
InChI Key: VZCFEOJNESSKHY-UHFFFAOYSA-N
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Description

3-Methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further attached to a 2-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SCH₃) group at the ortho position of the phenyl ring enhances lipophilicity, which may improve membrane permeability but could also affect metabolic stability .

Properties

IUPAC Name

3-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-10(16-14-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCFEOJNESSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-(methylsulfanyl)aniline with ethyl 2-bromo-2-methylpropanoate in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the substituents can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Structural and Electronic Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methylsulfanyl group is weakly electron-donating, enhancing the phenyl ring’s electron density. The methoxy group in ’s compound is strongly electron-donating, which could stabilize charge interactions in biological systems .
  • Lipophilicity and Solubility: The methylsulfanyl group (logP ~2.5) increases lipophilicity compared to sulfamoyl (logP ~0.5) or methoxy (logP ~1.0) substituents, suggesting better membrane penetration but lower aqueous solubility .
  • Bulkier groups like isopropyl () may further restrict conformational flexibility .

Metabolic and Stability Considerations

  • The methylsulfanyl group in the target compound is prone to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity. In contrast, sulfamoyl groups () are more polar and resistant to oxidation .
  • The methoxy group () is metabolically stable but may undergo demethylation in vivo, impacting pharmacokinetics .

Research Findings and Implications

  • Receptor Binding : The target’s methylsulfanyl group may engage in hydrophobic interactions, whereas sulfamoyl () or methoxy () groups could participate in hydrogen bonding.
  • Toxicity : Chlorinated analogs () may exhibit higher toxicity due to bioaccumulation risks, whereas the target compound’s SCH₃ group offers a balance of lipophilicity and metabolic clearance .
  • Synthetic Accessibility: The target compound’s synthesis likely involves straightforward coupling of 3-methyl-1,2-oxazole-5-carboxylic acid with 2-(methylsulfanyl)aniline. In contrast, ’s compound requires multi-step functionalization of the ethylamino chain .

Biological Activity

3-Methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide is a compound of interest due to its unique structural properties and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and a methylthio-substituted phenyl moiety. Its IUPAC name is N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide. The presence of the methylthio group is significant as it may enhance the compound's reactivity and biological interactions compared to similar compounds lacking this group.

The biological activity of 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and hinder catalytic activity.
  • Signal Transduction Interference : It may disrupt various signal transduction pathways, affecting cellular responses.
  • DNA Interaction : Potential interference with DNA replication processes has been suggested, which could lead to cytotoxic effects in rapidly dividing cells.

Anticancer Activity

Research indicates that 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
A54940.54Apoptosis via caspase activation
Caco-229.77Cell cycle arrest

Antioxidant Activity

The compound has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress in cells. The antioxidant capacity was assessed using various assays such as DPPH and ABTS.

Assay Type Activity Level
DPPHIC50 = 18.33 μg/mL
ABTS28.23 ± 0.06%

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in cellular models.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines, highlighting its ability to reduce cell viability significantly compared to controls.
  • Antioxidant Evaluation : Another research article focused on the antioxidant potential of similar oxazole derivatives, indicating that modifications like the methylthio group enhance radical scavenging activity.
  • In Vivo Studies : Animal model studies have suggested that administration of this compound leads to reduced tumor growth and improved survival rates in treated groups compared to untreated controls.

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